molecular formula C32H35N3O B11186720 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11186720
M. Wt: 477.6 g/mol
InChI Key: PNGVAHJMTIGBKL-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a piperazine ring and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps. One common method includes the reaction of diphenylmethylpiperazine with a suitable carbazole derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Phenoxybenzamine: Contains a piperazine ring and is used as an alpha-blocker.

    Bax Channel Blocker: A dibromocarbazolo-piperazinyl derivative with anti-apoptotic properties.

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its specific combination of a piperazine ring and a carbazole moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H35N3O

Molecular Weight

477.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C32H35N3O/c1-24-16-17-30-28(22-24)27-14-8-9-15-29(27)35(30)31(36)23-33-18-20-34(21-19-33)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-15,24,32H,16-23H2,1H3

InChI Key

PNGVAHJMTIGBKL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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